CGRP (rat)

Radioligand Binding Receptor Affinity Immunopharmacology

Rat α-CGRP (CAS 83651-90-5) is the endogenous, species-matched agonist for the rat CGRP receptor (CLR/RAMP1). Critical for preclinical rat studies: human α-CGRP introduces pharmacological divergence—antagonists like BIBN4096BS exhibit ~200-fold lower affinity for rat versus human receptors. Using the native rat ligand ensures responses reflect endogenous receptor engagement, not ligand-receptor mismatch artifacts. Essential for migraine pain models, vasodilation assays, and ex vivo organ bath studies. Lyophilized powder, ≥95% HPLC. Order now to avoid translational artifacts.

Molecular Formula C162H262N50O52S2
Molecular Weight 3806.25
CAS No. 83651-90-5
Cat. No. B1139621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGRP (rat)
CAS83651-90-5
SynonymsAlternative Name: Calcitonin Gene-Related Peptide (rat)
Molecular FormulaC162H262N50O52S2
Molecular Weight3806.25
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)C(C)O
InChIInChI=1S/C162H262N50O52S2/c1-71(2)49-95(184-114(225)62-177-129(233)79(17)181-138(242)96(50-72(3)4)191-136(240)91(40-32-46-174-161(169)170)186-141(245)99(54-88-59-173-70-180-88)197-158(262)127(85(23)220)211-155(259)122(77(13)14)205-150(254)108-69-266-265-68-107(201-132(236)89(164)64-213)149(253)195-101(56-111(166)222)146(250)209-124(82(20)217)156(260)183-81(19)131(235)208-125(83(21)218)159(263)202-108)139(243)192-97(51-73(5)6)140(244)200-106(67-216)148(252)187-92(41-33-47-175-162(171)172)137(241)199-104(65-214)133(237)178-60-113(224)176-61-116(227)203-120(75(9)10)154(258)206-121(76(11)12)153(257)189-90(39-30-31-45-163)135(239)196-103(58-118(230)231)143(247)194-100(55-110(165)221)142(246)193-98(53-87-37-28-25-29-38-87)144(248)207-123(78(15)16)160(264)212-48-34-42-109(212)151(255)210-126(84(22)219)157(261)198-102(57-112(167)223)145(249)204-119(74(7)8)152(256)179-63-115(226)185-105(66-215)147(251)188-93(43-44-117(228)229)134(238)182-80(18)130(234)190-94(128(168)232)52-86-35-26-24-27-36-86/h24-29,35-38,59,70-85,89-109,119-127,213-220H,30-34,39-58,60-69,163-164H2,1-23H3,(H2,165,221)(H2,166,222)(H2,167,223)(H2,168,232)(H,173,180)(H,176,224)(H,177,233)(H,178,237)(H,179,256)(H,181,242)(H,182,238)(H,183,260)(H,184,225)(H,185,226)(H,186,245)(H,187,252)(H,188,251)(H,189,257)(H,190,234)(H,191,240)(H,192,243)(H,193,246)(H,194,247)(H,195,253)(H,196,239)(H,197,262)(H,198,261)(H,199,241)(H,200,244)(H,201,236)(H,202,263)(H,203,227)(H,204,249)(H,205,254)(H,206,258)(H,207,248)(H,208,235)(H,209,250)(H,210,255)(H,211,259)(H,228,229)(H,230,231)(H4,169,170,174)(H4,171,172,175)/t79-,80-,81-,82+,83+,84+,85+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-,124-,125-,126-,127-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rat α-CGRP (CAS 83651-90-5): Technical Specifications and Core Pharmacology for Preclinical Research Procurement


Rat α-Calcitonin Gene-Related Peptide (α-CGRP, CAS 83651-90-5) is a 37-amino acid endogenous neuropeptide with a C-terminal amide and an intramolecular disulfide bridge between Cys2 and Cys7, possessing a molecular formula of C₁₆₂H₂₆₂N₅₀O₅₂S₂ and a molecular weight of 3806.3 g/mol . It serves as the native ligand for the rat CGRP receptor, a heterodimeric complex comprising the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1) [1]. Characterized as a potent vasodilator , rat α-CGRP exerts pleiotropic effects including cardiovascular regulation, nociceptive modulation, and pro-inflammatory signaling [2]. Synthetic rat α-CGRP is typically supplied as a lyophilized powder with ≥95% HPLC purity, soluble in water to 0.80 mg/mL, and requires storage at -20°C .

Species-Specific Pharmacology: Why Human or Mouse CGRP Analogs Cannot Substitute for Rat α-CGRP in Rodent Models


Direct substitution of rat α-CGRP (CAS 83651-90-5) with human α-CGRP or other species analogs in rat experimental systems introduces a critical confounding variable rooted in marked interspecies pharmacological divergence. The CGRP receptor, defined by the co-expression of CLR and RAMP1, exhibits profound species-dependent ligand recognition and antagonist sensitivity [1]. For example, the small-molecule CGRP receptor antagonist BIBN4096BS (olcegepant) demonstrates an approximately 200-fold higher affinity for human and marmoset CGRP receptors compared to those from rat, dog, guinea pig, and rabbit [2]. Furthermore, radioligand binding studies across rat, pig, and human brain membranes confirm that all clinically developed gepants display highest affinity for human CGRP receptors, with notably reduced affinity for the rat ortholog [1]. Consequently, utilizing the species-matched ligand—rat α-CGRP—is an essential experimental control to ensure that observed pharmacological or physiological responses accurately reflect endogenous rat receptor engagement, rather than artifacts arising from ligand-receptor mismatch.

Quantitative Differentiation of Rat α-CGRP (CAS 83651-90-5) vs. Analogs: A Procurement-Focused Evidence Guide


High-Affinity Native Receptor Binding: Rat α-CGRP Exhibits Superior Ki Compared to Human α-CGRP and Antagonist hαCGRP₈₋₃₇ on Rat Lymphocytes

In a direct radioligand competition binding assay using rat lymphocytes, rat α-CGRP (CAS 83651-90-5) demonstrated the highest affinity for its native receptor among all tested ligands. It inhibited 125I-[His10]CGRP binding with an inhibition constant (Ki) of 0.192 ± 0.073 nM, compared to human α-CGRP and the antagonist hαCGRP₈₋₃₇, which exhibited sequentially lower affinities [1].

Radioligand Binding Receptor Affinity Immunopharmacology

Divergent In Vivo Antinociceptive Efficacy: Rat α-CGRP vs. Salmon Calcitonin in Tail-Flick and Hot-Plate Assays

In vivo behavioral studies in rats revealed a distinct antinociceptive profile for centrally administered CGRP compared to the related peptide salmon calcitonin (sCT). In the tail-flick test, CGRP (0.25, 2.5, 5 µg/rat, i.c.v.) produced a dose-dependent increase in response latency, whereas sCT (0.125 to 10 µg/rat, i.c.v.) was completely ineffective [1]. Conversely, in the hot-plate test, CGRP was effective only at a high dose (10 µg/rat), while sCT exhibited dose-dependent inhibition across a lower dose range (0.125 to 2.5 µg/rat) [1].

Nociception Behavioral Pharmacology Pain Models

Antagonist Pharmacological Fingerprint: hαCGRP₈₋₃₇ Exhibits Distinct Potency at Rat CGRP Receptors Compared to Human

Characterization of the rat CGRP receptor in L6 myocytes established a quantitative rank order of antagonist potency. The standard C-terminal fragment antagonist, hαCGRP₈₋₃₇, displayed a pIC₅₀ of 7.95 ± 0.14 [1]. This value serves as a critical benchmark for comparing the affinity of other peptidergic antagonists at the rat receptor and for contrasting with antagonist potency at human CGRP receptors, where affinity is typically higher [2].

Receptor Pharmacology Antagonist Potency Species Selectivity

Intravenous CGRP-Induced Migraine-Like Behavior: Light Aversion and Cephalic Allodynia in a Translational Rat Model

Intravenous administration of human αCGRP (100 µg/kg) in male and female Sprague Dawley rats reliably induced light-aversive behavior, a surrogate for photophobia. In a light/dark box (LDB) test optimized to minimize novelty-related anxiety, CGRP-injected rats spent significantly less time in the bright compartment compared to saline controls [1]. This effect was light-specific, as it was absent in a dim/dark box test and did not correlate with general anxiety measures in an open field test [1]. Furthermore, CGRP significantly increased periorbital sensitivity to mechanical stimulation (von Frey), indicating cephalic allodynia—a hallmark of headache-like pain [1].

Migraine Behavioral Pharmacology Translational Model

Primary Procurement-Driven Application Scenarios for Rat α-CGRP (CAS 83651-90-5)


Validation of Rat-Specific CGRP Receptor Pharmacology and Antagonist Screening

This scenario is critical for laboratories screening novel CGRP receptor antagonists or characterizing the species selectivity of existing compounds. Given the established 200-fold difference in affinity for small-molecule antagonists like BIBN4096BS between human and rat receptors [1], experiments using rat α-CGRP (CAS 83651-90-5) are essential to accurately determine the potency and efficacy of test compounds at the rat ortholog. Such studies provide indispensable cross-species pharmacological data required for interpreting in vivo rat model results and for guiding translational drug development programs.

In Vivo Modeling of CGRP-Mediated Nociception and Migraine Pathophysiology in Rats

Researchers investigating the role of CGRP in pain, particularly migraine, should prioritize rat α-CGRP for in vivo studies. As demonstrated, intravenous CGRP induces translational migraine-like behaviors including light aversion and cephalic allodynia in rats [2], while central administration reveals distinct antinociceptive profiles compared to related peptides like salmon calcitonin [3]. Using the species-matched ligand ensures that observed behavioral and physiological responses are directly attributable to activation of the native rat CGRP receptor system, maximizing the translational validity and reproducibility of the model.

Ex Vivo and In Vitro Functional Assays in Rat Tissues and Primary Cells

For ex vivo organ bath studies (e.g., rat aorta, ileum, or internal anal sphincter) or in vitro functional assays using rat-derived primary cells (e.g., lymphocytes, myocytes), rat α-CGRP is the appropriate agonist. Its superior binding affinity (Ki = 0.192 ± 0.073 nM) on rat lymphocytes compared to human αCGRP [4] ensures maximal receptor activation at physiologically relevant concentrations. This is crucial for generating robust, interpretable data on vasodilation, smooth muscle relaxation, or immune cell modulation, and for correctly assessing the potency of antagonists like hαCGRP₈₋₃₇ (pIC₅₀ = 7.95 ± 0.14) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGRP (rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.